molecular formula C11H12BrN B14252891 4-Bromo-2,3,5,6-tetramethylbenzonitrile CAS No. 188984-14-7

4-Bromo-2,3,5,6-tetramethylbenzonitrile

Cat. No.: B14252891
CAS No.: 188984-14-7
M. Wt: 238.12 g/mol
InChI Key: WAMADLQGDGJCLT-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetramethylbenzonitrile is an organic compound with the molecular formula C11H12BrN It is a derivative of benzonitrile, where the benzene ring is substituted with four methyl groups and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3,5,6-tetramethylbenzonitrile typically involves the bromination of 2,3,5,6-tetramethylbenzonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5,6-tetramethylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,3,5,6-tetramethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5,6-tetramethylbenzonitrile depends on its interaction with specific molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, it forms a new carbon-carbon bond with the help of a palladium catalyst. The pathways involved include oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3,5,6-tetramethylbenzonitrile is unique due to its multiple methyl substitutions, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where steric hindrance and electronic effects are crucial .

Properties

CAS No.

188984-14-7

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

4-bromo-2,3,5,6-tetramethylbenzonitrile

InChI

InChI=1S/C11H12BrN/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h1-4H3

InChI Key

WAMADLQGDGJCLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C#N)C)C)Br)C

Origin of Product

United States

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